molecular formula C17H20BrN5O2S2 B11523668 N-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(piperidin-1-yl)acetamide

N-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(piperidin-1-yl)acetamide

Cat. No.: B11523668
M. Wt: 470.4 g/mol
InChI Key: PSHFKYKTVWJBLL-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-2-({5-[2-(PIPERIDIN-1-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a bromophenyl group, a piperidine ring, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-2-({5-[2-(PIPERIDIN-1-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through an amide coupling reaction between the thiadiazole derivative and piperidine-1-acetic acid.

    Bromophenyl Group Introduction: The final step involves the coupling of the bromophenyl group to the thiadiazole-piperidine intermediate using a suitable brominating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the bromophenyl group, potentially converting the bromine to a hydrogen atom.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science:

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new therapeutic agents.

    Biological Probes: Can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Polymer Science:

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-2-({5-[2-(PIPERIDIN-1-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The thiadiazole ring and piperidine moiety are likely involved in binding interactions, while the bromophenyl group may contribute to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLOROPHENYL)-2-({5-[2-(PIPERIDIN-1-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE
  • N-(4-FLUOROPHENYL)-2-({5-[2-(PIPERIDIN-1-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE

Uniqueness

The presence of the bromine atom in N-(4-BROMOPHENYL)-2-({5-[2-(PIPERIDIN-1-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE distinguishes it from its chlorinated and fluorinated analogs. This substitution can significantly impact the compound’s reactivity, biological activity, and physical properties.

Properties

Molecular Formula

C17H20BrN5O2S2

Molecular Weight

470.4 g/mol

IUPAC Name

N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-piperidin-1-ylacetamide

InChI

InChI=1S/C17H20BrN5O2S2/c18-12-4-6-13(7-5-12)19-15(25)11-26-17-22-21-16(27-17)20-14(24)10-23-8-2-1-3-9-23/h4-7H,1-3,8-11H2,(H,19,25)(H,20,21,24)

InChI Key

PSHFKYKTVWJBLL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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